Orseilline BB

Description

Historical Trajectories of Orseilline BB Development and Application in Chemical Sciences

This compound, more commonly known in scientific literature by the name Biebrich Scarlet, was created in 1878 by the German chemist Rudolf Nietzki while he was employed by Kalle & Co. wmich.edu. Its name is derived from Biebrich, the district in Wiesbaden, Germany, where the company first marketed the dye in February 1879. nih.gov. This compound is historically significant as it was the first commercial bis-azo dye, a class of synthetic colorants characterized by the presence of two azo groups (-N=N-). nih.govchop.edunih.gov.

The synthesis of Biebrich Scarlet involves the diazotization of sulfonated 4-aminoazobenzene, which is then coupled with 2-naphthol. nih.gov. Initially, its primary application was within the textile and paper industries, where it was valued as an important pigmenting agent for materials such as wool, silk, and cotton. wmich.edu. Soon after its introduction as an industrial dye, its utility expanded into the realm of biological sciences. Researchers discovered its efficacy as a biological stain, leading to its adoption in various histological and cytological techniques. nih.govnih.gov. One of its most enduring applications is as a plasma stain in Lillie's trichrome method and as a component of the Biebrich scarlet-acid fuchsin solution in Masson's trichrome staining, where it is used to color cytoplasm and muscle fibers. wmich.edunih.govmicrobenotes.com.

Contemporary Significance of this compound in Specialized Chemical and Biological Research

In modern scientific research, this compound (Biebrich Scarlet) continues to be relevant beyond its traditional role in histology. Its distinct properties have led to its use in more specialized areas of chemical and biological investigation.

One notable contemporary application is its use as a fluorescent stain. Researchers have demonstrated that Biebrich Scarlet possesses exemplary spectral properties, is water-soluble at neutral pH, and can form covalent bonds with cellular components, which prevents the dye from redistributing during sample preparation. wmich.edu. It is particularly useful for identifying eosinophils by binding to their cytoplasmic granules and also stains granules in macrophages and granular lymphocytes. wmich.edu. This photo-fixing capability makes it valuable for advanced microscopy techniques, such as confocal laser-scanning microscopy, where it can improve signal-to-noise ratio and enhance the resolution of thick biological specimens. wmich.edu.

Furthermore, the compound plays a role in advanced proteomics research. In studies involving imaging mass spectrometry, histological stains like Biebrich Scarlet are used on tissue sections immediately following analysis. nih.gov. This allows for the direct correlation of protein distribution data obtained from mass spectrometry with the underlying tissue morphology visualized by the stain, aiding in the identification of proteins within specific tissue substructures. nih.gov. Research has also focused on the fundamental chemical interactions between this compound and biomolecules. Studies have investigated the non-covalent, non-specific binding of the dye to proteins like bovine serum albumin and hemoglobin. bohrium.com. These investigations use techniques such as UV-VIS spectrometry, fluorophotometry, and circular dichroism to understand how the binding of such anionic azo compounds can induce conformational changes in protein structures, which is relevant to toxicology and pharmacology. bohrium.com.

Scope and Objectives of Current Research on the Compound

Current research on this compound and related azo dyes is largely driven by environmental and toxicological concerns, as well as the potential for new applications. A significant portion of modern studies focuses on the degradation and removal of the dye from aqueous solutions. Due to its stability and presence in industrial effluents, this compound is often used as a model compound to investigate the efficacy of various remediation techniques. wmich.edumdpi.com.

The primary objectives of this research include:

Developing efficient degradation methods: Studies explore the use of nanophotocatalysts, such as zinc oxide (ZnO) and magnetite (Fe3O4), to break down the dye molecule under UV light. wmich.edupreprints.org. The goal is to optimize conditions like catalyst concentration, pH, and dye concentration for maximum removal efficiency. wmich.edu.

Investigating adsorption processes: Researchers are examining the use of low-cost, eco-friendly adsorbents, such as heat-treated rice husks and chitosan-coated cherry stones, to remove the dye from wastewater. researchgate.netresearchgate.net. These studies analyze the kinetics and thermodynamics of the adsorption process to determine whether it is physical or chemical in nature and to assess the adsorbent's capacity. mdpi.comresearchgate.net.

Understanding microbial degradation: The role of microorganisms, particularly white-rot fungi, in biodegrading this compound is another active area of research. academicjournals.orgresearchgate.netacademicjournals.org. Scientists aim to identify microbial strains and the enzymes they produce (like azoreductase) that can effectively decolorize and break down the dye, offering a potential eco-friendly solution for treating contaminated water. researchgate.net.

Toxicological assessment: Research investigates the toxic effects of the dye and its degradation byproducts. bohrium.comresearchgate.net. Understanding the mechanisms of toxicity, such as how the dye's interaction with proteins can alter their structure and function, is crucial for assessing its environmental and health impacts. bohrium.com.

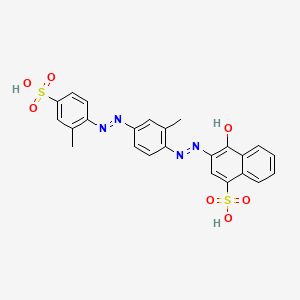

Structure

3D Structure

Properties

Molecular Formula |

C24H20N4O7S2 |

|---|---|

Molecular Weight |

540.6 g/mol |

IUPAC Name |

4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C24H20N4O7S2/c1-14-11-16(25-26-21-10-8-17(12-15(21)2)36(30,31)32)7-9-20(14)27-28-22-13-23(37(33,34)35)18-5-3-4-6-19(18)24(22)29/h3-13,29H,1-2H3,(H,30,31,32)(H,33,34,35) |

InChI Key |

YECHSGCFTMLMBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)C)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Classical Synthetic Pathways for Orseilline BB

The traditional synthesis of this compound is a classic electrophilic aromatic substitution reaction, involving the preparation of a diazonium salt which then acts as an electrophile in a coupling reaction. wikimedia.orgscribd.com This method, characteristic of azo dye production, relies on two key precursor molecules: p-nitroaniline and naphthionic acid. wikimedia.org

The synthesis initiates with the diazotization of p-nitroaniline. In this process, p-nitroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). nih.govunb.cascispace.com The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.

The reaction proceeds as follows:

The primary amine group of p-nitroaniline attacks the nitrosonium ion (N≡O⁺), which is formed from the protonation of nitrous acid.

A series of proton transfers and the elimination of a water molecule results in the formation of the p-nitrophenyldiazonium cation.

This resulting diazonium salt, para-nitrodiazobenzene, is a potent electrophile. The strongly electron-withdrawing nitro group (NO₂) enhances the electrophilicity of the diazonium group (-N₂⁺), making it highly reactive towards electron-rich aromatic compounds. atbuftejoste.com.ng In the synthesis of this compound, this diazonium ion is the key species that attacks the coupling component. wikimedia.orgscribd.com

The coupling component in the synthesis of this compound is naphthionic acid, also known as 4-amino-1-naphthalenesulfonic acid. wikimedia.orgscribd.comwikipedia.org Naphthionic acid is an important dye intermediate derived from naphthalene (B1677914). lookchem.comiipseries.org It is prepared by the sulfonation of 1-aminonaphthalene (α-naphthylamine). wikipedia.org

In the coupling reaction, naphthionic acid acts as the nucleophile. The naphthalene ring system is activated towards electrophilic attack by the strongly electron-donating amino group (-NH₂). This directing group makes the ortho position (relative to the amino group) highly susceptible to electrophilic substitution by the para-nitrodiazobenzene cation. The sulfonic acid group (-SO₃H) is a deactivating group but also serves to increase the water solubility of the precursor and the final dye molecule.

The coupling reaction involves the attack of the p-nitrodiazobenzene cation on the activated position of the naphthionic acid molecule, leading to the formation of the characteristic azo bond (-N=N-), which links the two aromatic rings and forms the chromophore responsible for the dye's color. scispace.com

The historical synthesis of azo dyes like this compound was dependent on careful control of reaction parameters to maximize yield and purity. The process can be broken down into two critical stages: diazotization and coupling, each with specific conditions. nih.gov

Coupling: The coupling reaction's pH is a critical factor. The reaction between the diazonium salt and naphthionic acid is typically carried out in a weakly acidic to neutral solution (pH 4-7). asianpubs.org This pH range ensures that the amino group on the naphthionic acid remains sufficiently nucleophilic to react with the diazonium salt, while preventing side reactions.

Optimization in historical contexts would have been largely empirical, focusing on adjusting acid concentration, reaction time, and temperature to achieve the best possible precipitation of the dye product while minimizing the formation of impurities.

Table 1: Typical Historical Reaction Conditions for this compound Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 0–5 °C | To ensure the stability of the para-nitrodiazobenzene salt and prevent its decomposition. nih.govscispace.com |

| pH (Diazotization) | Strongly Acidic (e.g., HCl) | Required for the in situ generation of nitrous acid from sodium nitrite. unb.ca |

| pH (Coupling) | Weakly Acidic to Neutral | Optimizes the nucleophilicity of the coupling component (naphthionic acid) for the electrophilic attack. asianpubs.org |

| Solvent | Water | The sulfonic acid group on naphthionic acid imparts sufficient water solubility for the reaction to occur in an aqueous medium. |

Modern Approaches to this compound Synthesis

While the classical pathway to this compound is well-established, modern organic synthesis emphasizes principles of selectivity, efficiency, and environmental responsibility ("green chemistry"). Although specific research on modernizing this compound synthesis is not extensively documented, general advancements in synthetic methodology are applicable.

Chemo- and regioselectivity are central to modern synthesis, aiming to control reactions to yield a specific isomer or product with high precision, thus minimizing waste and complex purification steps. rsc.orgnih.gov

Regioselectivity: In the context of this compound, the coupling of the diazonium salt to naphthionic acid is already highly regioselective due to the powerful directing effect of the amino group. However, in more complex azo dye syntheses with multiple potential reaction sites, modern methods might employ protecting groups or specialized catalysts (organocatalysts or metal-based catalysts) to ensure the reaction occurs at the desired position exclusively. researchgate.net

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For precursors with multiple reactive functional groups, modern synthetic design can achieve high chemoselectivity. For instance, borane-catalyzed reactions have been shown to achieve chemo- and regioselective ring-opening of aziridines, demonstrating the power of catalysis to control reaction outcomes. researchgate.net While not directly applied to this compound, such catalytic systems exemplify the modern approach to directing reactions in a predictable manner.

Green chemistry seeks to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. nih.govrsc.org Applying these principles to this compound synthesis would involve re-evaluating the classical method.

Key green chemistry strategies applicable to azo dye synthesis include:

Use of Safer Solvents: While the classical synthesis uses water, which is an ideal green solvent, many other dye syntheses rely on volatile organic compounds. The focus remains on aqueous-based synthesis. nih.gov

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have emerged as energy-efficient alternatives to conventional heating. wjpmr.com These techniques can dramatically reduce reaction times and, in some cases, improve yields. mdpi.com

Catalysis: The use of stoichiometric amounts of mineral acids in diazotization could potentially be replaced by recyclable solid acid catalysts, reducing waste and corrosive conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. wjpmr.com While the atom economy of azo coupling is inherently high, modern approaches would still seek to minimize any side reactions or the need for auxiliary substances.

Table 2: Comparison of Classical and Potential Green Synthetic Approaches

| Aspect | Classical Method | Potential Green Chemistry Approach |

|---|---|---|

| Energy Input | Conventional heating/cooling for temperature control. | Microwave irradiation or ultrasound to reduce reaction time and energy consumption. wjpmr.commdpi.com |

| Reagents | Stoichiometric use of mineral acids (e.g., HCl). | Use of recoverable and reusable solid acid catalysts. |

| Solvents | Water. | Continue use of water; explore solvent-free "dry media" grinding methods where applicable. nih.govwjpmr.com |

| Process | Batch processing with empirical optimization. | Development of continuous flow processes for better control, safety, and efficiency. |

Compound Reference Table

Solid-Phase and Automated Synthesis Techniques

While the bulk production of azo dyes like this compound has traditionally been carried out using batch solution-phase chemistry, modern synthetic organic chemistry has seen a significant move towards solid-phase and automated synthesis techniques. These methodologies offer advantages in terms of purification, reaction monitoring, and the potential for creating libraries of compounds for research purposes. acs.orgaithor.com

The application of solid-phase synthesis to azo compounds is an area of ongoing research. acs.orgaithor.com In a typical solid-phase approach, one of the precursor molecules is immobilized on a solid support, such as a polymer resin. acs.org For a compound like this compound, either the diazonium salt precursor or the coupling component could theoretically be attached to the solid phase. The subsequent reaction is then carried out by treating the resin-bound precursor with the other reactant in solution. The key advantage of this method is that excess reagents and by-products can be easily washed away from the resin, simplifying the purification process. acs.org The final dye is then cleaved from the resin. While specific documented examples of the solid-phase synthesis of this compound are not prevalent in publicly available literature, the principles have been demonstrated for other azo compounds. acs.orgacs.org For instance, a solid-phase method has been reported for the synthesis of other azo dyes where the diazonium salt is generated in solution and reacted with a resin-bound coupling component. aithor.com

Automation in azo dye synthesis can be incorporated at various stages. Automated systems for controlling pH during the diazotization and coupling reactions are crucial for maximizing yield and ensuring product consistency, as these reactions are highly pH-dependent. Furthermore, the principles of combinatorial chemistry, which often rely on automated and solid-phase techniques, can be applied to the synthesis of libraries of azo dyes for screening and development of new materials. aithor.com This involves the systematic combination of various diazonium salts and coupling components in an array format. aithor.com

Intermediate Compound Characterization and Derivatization in Synthetic Research

The synthesis of this compound proceeds via key intermediate compounds whose purity and reactivity are critical to the success of the synthesis. The primary intermediates are the paranitrodiazonium ion (derived from p-nitroaniline) and naphthionic acid.

Intermediate Compound Characterization:

The characterization of these intermediates is essential to ensure the desired reaction occurs and to minimize the formation of impurities.

Paranitrodiazonium ion: This diazonium salt is typically generated in situ from p-nitroaniline and is highly reactive. Its formation can be monitored by various analytical techniques. Due to its instability, it is usually used immediately in the subsequent coupling reaction.

Naphthionic acid (4-aminonaphthalene-1-sulfonic acid): This is a stable, isolable solid. wikipedia.org Its characterization is more straightforward. Commercial samples are available, and their purity can be assessed using standard analytical methods. sigmaaldrich.com

Below is a table summarizing the key properties of naphthionic acid:

| Property | Value | Reference |

| Chemical Formula | C₁₀H₉NO₃S | wikipedia.org |

| Molar Mass | 223.25 g/mol | wikipedia.orgsigmaaldrich.com |

| Appearance | White solid (commercial samples may be gray) | wikipedia.org |

| Solubility | Slightly soluble in water; soluble in solutions of alkali hydroxides | solubilityofthings.com |

| IUPAC Name | 4-Aminonaphthalene-1-sulfonic acid | wikipedia.org |

| CAS Number | 84-86-6 | wikipedia.org |

Characterization of naphthionic acid would typically involve techniques such as melting point determination, infrared (IR) spectroscopy to identify the amine and sulfonic acid functional groups, and nuclear magnetic resonance (NMR) spectroscopy to confirm the aromatic structure.

Derivatization in Synthetic Research:

Derivatization of the core this compound structure, or its precursors, is a key strategy for modifying its properties for specific applications. By introducing different functional groups onto the aromatic rings, researchers can tune the color, solubility, and binding affinity of the dye.

For example, derivatization of the naphthionic acid precursor could be explored. While naphthionic acid itself is a common precursor for many azo dyes, further modification of its structure before the coupling reaction could lead to novel dyes. alquds.eduiipseries.org Research has been conducted on synthesizing new azo dyes from naphthionic acid by coupling it with different molecules, such as salicylhydroxamic acid, to create dyes with new properties like altered pH indication ranges or antimicrobial activity. alquds.edu

Similarly, the p-nitroaniline precursor could be replaced with other substituted anilines. This would modify the electronic properties of the diazonium salt and, consequently, the absorption spectrum of the resulting dye. The synthesis of various azo dyes often involves the use of a library of substituted anilines and various coupling components to generate a range of colors and properties. uomustansiriyah.edu.iqjbiochemtech.com This approach allows for the systematic investigation of structure-property relationships in azo dyes.

Molecular Structure, Electronic Configuration, and Spectroscopic Characteristics

Chemical Classification and Structural Sub-types

Orseilline BB is classified based on both its chemical structure and its application properties.

Azo Dye: Chemically, it belongs to the vast class of azo dyes. Its core structure contains the characteristic azo chromophore (-N=N-) linking two aromatic ring systems. It is specifically a monoazo dye, as it contains only one such azo group.

Acid Dye: From an application standpoint, it is classified as an acid dye. This classification arises from the presence of the anionic sodium sulfonate (-SO₃⁻Na⁺) group. This water-solubilizing group imparts a net negative charge to the dye molecule in aqueous solution, allowing it to form strong ionic bonds with cationic sites on proteinaceous fibers like wool and silk.

Chromophoric and Auxochromic Systems of the Compound

The distinct color of this compound is a direct result of the interplay between its chromophoric and auxochromic systems, which together form an extended π-conjugated electronic system.

Chromophore: The primary chromophore is the azobenzene (B91143) system (C₆H₅-N=N-C₆H₄-). The delocalized π-electrons across the azo bridge and the two aromatic rings are responsible for the molecule's ability to absorb light in the visible spectrum. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), pushing the principal electronic absorption into the visible region.

Auxochromes: Auxochromes are functional groups attached to the chromophore that modify its light-absorbing properties, typically by intensifying the color (hyperchromic effect) and shifting the absorption wavelength (bathochromic or hypsochromic shift). In this compound, the key auxochromes are:

Hydroxyl (-OH) Groups: The two hydroxyl groups on the resorcinol (B1680541) ring are powerful electron-donating groups (EDGs) through resonance (+R effect). They donate lone-pair electron density into the aromatic π-system, further extending the conjugation and raising the energy of the HOMO. This significantly reduces the HOMO-LUMO gap, causing a strong bathochromic shift (a shift to longer wavelengths) and resulting in its characteristic reddish-orange color.

Methyl (-CH₃) Group: This is a weak electron-donating group through hyperconjugation and induction, which subtly modifies the electronic properties of the dihydroxy-phenyl ring.

Spectroscopic Absorption Profiles and Photophysical Phenomena

The UV-Visible absorption spectrum of this compound in solution is characterized by distinct bands corresponding to specific electronic transitions.

π→π* Transition: The most prominent feature in the visible region is an intense, broad absorption band corresponding to a π→π* electronic transition. This transition involves the excitation of an electron from a π bonding orbital (the HOMO) to a π* antibonding orbital (the LUMO), and it is responsible for the compound's color. In a neutral aqueous solution, the maximum absorbance (λ_max) is typically observed around 484 nm.

n→π* Transition: A much weaker absorption band, corresponding to an n→π* transition, is also present. This involves the excitation of a non-bonding electron from one of the nitrogen atoms of the azo group into the π* antibonding orbital. This transition is formally symmetry-forbidden, resulting in a very low molar absorptivity. It occurs at longer wavelengths than the π→π* transition but is often obscured by the tail of the much stronger π→π* band.

The absorption profile is highly sensitive to the chemical environment, a phenomenon known as solvatochromism. Furthermore, this compound exhibits pronounced halochromism (pH-dependent color change) due to the protonation/deprotonation of its acidic hydroxyl groups. In alkaline solutions, the deprotonation of the hydroxyl group para to the azo linkage creates a phenoxide ion, which is a much stronger electron-donating group. This leads to a significant bathochromic shift of the λ_max to well over 500 nm, causing the solution to change from orange-red to a deep purplish-red.

| Condition | λ_max (nm) | Observed Color | Dominant Electronic Transition | Structural State |

|---|---|---|---|---|

| Neutral Aqueous Solution (pH ≈ 7) | ~484 | Orange-Red | π→π | Hydroxyl groups are protonated (-OH) |

| Alkaline Aqueous Solution (pH > 10) | ~515 - 530 | Deep Red / Purple-Red | π→π | Hydroxyl group(s) deprotonated (-O⁻) |

| Ethanol | ~480 | Orange-Red | π→π* | Solvent polarity effect on ground and excited states |

Like most azo dyes, this compound is characterized by extremely low to negligible fluorescence quantum yields. The absorbed photon energy is dissipated primarily through efficient non-radiative decay pathways rather than being re-emitted as light. The dominant quenching mechanism is a rapid trans-cis photoisomerization around the central -N=N- double bond. Upon electronic excitation to the S₁ state, the molecule can undergo a rotation around the azo bond to form the less stable cis-isomer. This conformational change provides a highly efficient channel for the molecule to return to the ground state (S₀) non-radiatively, effectively outcompeting the slower process of fluorescence. Other non-radiative processes, such as internal conversion and vibrational relaxation, also contribute to the quenching of fluorescence.

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for understanding the electronic structure and predicting the spectroscopic properties of this compound.

Methodology: Calculations typically begin with geometry optimization of the ground state using DFT (e.g., with the B3LYP functional and a suitable basis set like 6-31G(d)). Subsequently, TD-DFT is used to calculate the vertical excitation energies, corresponding wavelengths (λ_max), and oscillator strengths (f) of the electronic transitions.

Results: Such calculations confirm that the intense visible absorption band arises from the HOMO→LUMO transition. The HOMO is typically localized on the electron-rich 2,4-dihydroxy-3-methylphenyl moiety, while the LUMO is distributed across the azo bridge and the electron-deficient benzenesulfonate (B1194179) ring. The calculated λ_max for this π→π* transition is generally in good agreement with experimental values. The calculations also predict the low-intensity n→π* transition at longer wavelengths, characterized by a very small oscillator strength.

| Parameter | Experimental Value (Approx.) | Theoretical TD-DFT Result (Typical) | Interpretation |

|---|---|---|---|

| λ_max (Visible Band) | 484 nm | 470-495 nm | Corresponds to the main S₀→S₁ (π→π*) transition. |

| Oscillator Strength (f) | N/A (High) | > 0.8 | Indicates a highly allowed electronic transition. |

| Primary Orbital Contribution | Inferred | HOMO → LUMO | Charge transfer from the dihydroxyphenyl ring to the azobenzene system. |

Influence of Substituents on Molecular Electronic Structure

The specific substituents on the azobenzene core are critical in tuning the electronic structure and, consequently, the color of this compound. Their influence is understood by analyzing their effect on the HOMO and LUMO energy levels.

Electron-Withdrawing Groups (EWGs): The -SO₃⁻ group is an EWG. It stabilizes the molecular orbitals, lowering their energy. This effect is generally stronger on the LUMO. By lowering the LUMO energy level, EWGs also contribute to decreasing the HOMO-LUMO energy gap, further enhancing the bathochromic shift.

This "push-pull" system, with EDGs on one ring and an EWG on the other, creates a highly polarized molecule with a small HOMO-LUMO gap, making it an effective dye in the visible region.

| Substituent Group | Type | Effect on HOMO Energy | Effect on LUMO Energy | Net Effect on HOMO-LUMO Gap (ΔE) | Resulting Spectral Shift |

|---|---|---|---|---|---|

| -OH (hydroxyl) | Strong EDG | Increase (destabilize) | Slight Increase | Decrease | Bathochromic (Red Shift) |

| -CH₃ (methyl) | Weak EDG | Slight Increase | Negligible | Slight Decrease | Slight Bathochromic |

| -SO₃⁻ (sulfonate) | Strong EWG | Slight Decrease | Decrease (stabilize) | Decrease | Bathochromic (Red Shift) |

Fundamental Mechanisms of Interaction in Biological Systems Non Human/in Vitro

Elucidation of Staining Mechanisms at the Molecular Level

The efficacy of Orseilline BB as a stain is determined by the cumulative effect of several types of molecular interactions. The chemical structure of the dye, featuring both charged groups and aromatic regions, allows for a multifaceted approach to binding with cellular components.

At an acidic pH, this compound is believed to interact with negatively charged groups within the cell. nih.gov This electrostatic attraction forms a primary basis for its staining capabilities, particularly with macromolecules that present an anionic surface. The positively charged components of the dye molecule are drawn to negatively charged phosphate (B84403) groups in nucleic acids and certain amino acid residues in proteins. This interaction is fundamental to its ability to accumulate in specific cellular regions, leading to visible staining.

Beyond simple electrostatic attraction, hydrogen bonding plays a crucial role in the specificity and stability of this compound's binding. The dye molecule possesses functional groups that can act as hydrogen bond donors or acceptors, allowing it to form stable associations with polar groups on the surface of macromolecules.

Furthermore, hydrophobic interactions are thought to contribute significantly to the binding of this compound, especially with chromatin. nih.gov The planar aromatic rings of the dye can intercalate between the base pairs of DNA or interact with the hydrophobic cores of proteins. This type of interaction is often a key factor in the staining of condensed chromatin and other non-polar cellular structures.

The staining process involving this compound is highly dependent on the pH of the staining solution. Typically, an acidic environment is required for optimal staining. nih.govwikipedia.org The low pH ensures that the target macromolecules, such as proteins and nucleic acids, carry the appropriate net negative charge to facilitate strong electrostatic interactions with the cationic dye. Changes in pH can alter the ionization state of both the dye and the cellular components, thereby affecting binding affinity and staining intensity.

Ionic strength of the solution also modulates the staining process. High ionic strength can weaken electrostatic interactions due to the shielding effect of salt ions, potentially leading to reduced staining. Conversely, a lower ionic strength can enhance the electrostatic attraction between the dye and the substrate.

| Parameter | Effect on Staining | Underlying Mechanism |

| pH | Optimal staining in acidic conditions. nih.govwikipedia.org | Protonation of cellular components creates negative charges, enhancing electrostatic attraction with the cationic dye. |

| Ionic Strength | High ionic strength can reduce staining intensity. | Shielding of charges by salt ions weakens electrostatic interactions between the dye and the substrate. |

Specificity of Interaction with Biological Macromolecules

The differential staining observed with this compound arises from its varying affinities for different types of biological macromolecules. These interactions are dictated by the chemical nature of both the dye and the substrate.

In vitro studies and histological use of the related dye Orcein (B1677455) indicate a strong affinity for both proteins and nucleic acids. The binding to nucleic acids is thought to be a combination of electrostatic interactions with the phosphate backbone and hydrophobic interactions through intercalation or groove binding. nih.govmdpi.com

The interaction with proteins is more complex and can involve a combination of electrostatic interactions with charged amino acid side chains, hydrogen bonding, and hydrophobic interactions with non-polar regions of the protein. nih.gov The ability of Orcein to stain specific protein structures, such as elastic fibers and certain viral antigens, highlights the specificity that can be achieved through these combined interactions. gspchem.comnih.gov The precise nature of the binding is highly dependent on the three-dimensional structure and surface chemistry of the protein.

| Macromolecule | Primary Interaction Mechanisms |

| Nucleic Acids | Electrostatic interaction with phosphate backbone, Hydrophobic intercalation/groove binding. nih.govmdpi.com |

| Proteins | Electrostatic interactions, Hydrogen bonding, Hydrophobic interactions. nih.gov |

| Polysaccharides | Hydrogen bonding with hydroxyl groups. |

Differential Staining Capabilities and Basis for Selectivity

This compound is particularly noted for its role in a differential staining technique, most prominently for the study of ascomycetous fungi when used in series with Crystal Violet. researchgate.netnih.gov This technique yields a vivid polychromatic effect, allowing for the differentiation of various fungal and host cells and revealing considerable morphological and cytological detail. researchgate.net

The basis for this selectivity is multifactorial, stemming from the chemical properties of this compound, its interaction with different biological substrates, and the sequential application of a contrasting dye.

Influence of Molecular Properties and Tissue Composition:

The selectivity of this compound is influenced by the varying affinities of its constituent molecules for different cellular structures. Orcein, the family to which this compound belongs, is a complex mixture of phenoxazone derivatives, including hydroxyorceins, aminoorceins, and aminoorceinimines. atamanchemicals.comstainsfile.com This heterogeneity can contribute to the differential staining of various tissue components.

The chemical composition of the target structures also plays a crucial role. For instance, the fungal cell wall is primarily composed of chitin (B13524), glucans, and proteins. nih.gov While direct studies on the specific affinity of this compound for these components are limited, the proteinaceous elements within the fungal cell wall and cytoplasm would present as primary binding sites for this acidic dye. The density and arrangement of these proteins can vary between different fungal structures (e.g., asci, ascospores, paraphyses) and between fungal and host tissues, leading to variations in staining intensity.

The Role of Acetic Acid and Sequential Staining:

The use of a saturated solution of this compound in 3% acetic acid is a key aspect of its differential staining capability. researchgate.net The acetic acid likely serves to:

Optimize the charge of the dye and tissue components: By maintaining an acidic pH, it ensures the dye is anionic and that proteinaceous components of the cells are cationic.

Act as a mordant: It may help to fix the tissue and facilitate the penetration of the dye.

Swell certain tissue components: This can alter the accessibility of dye-binding sites.

Following the application of this compound, the tissue is treated with Crystal Violet, a basic dye. Crystal Violet carries a positive charge and binds to negatively charged (anionic) components, such as nucleic acids (DNA and RNA) in the cell nucleus and ribosomes. This sequential application of an acidic dye followed by a basic dye is the cornerstone of the differential effect. Structures with a high affinity for this compound will retain its color, while others will be counterstained by Crystal Violet.

The resulting polychromatic staining is a visual representation of the differential chemical affinities of the various cellular and extracellular components for the two dyes. For example, cytoplasm, being rich in proteins, will preferentially bind the acidic this compound, while the nucleus, rich in nucleic acids, will have a stronger affinity for the basic Crystal Violet. The interplay of these affinities across the complex structures of fungal fructifications and host tissues leads to the observed range of colors.

| Staining Reagent | Chemical Nature | Primary Cellular Targets |

| This compound | Weakly Acidic (Anionic) | Cationic components (e.g., Proteins in cytoplasm and cell walls) |

| Crystal Violet | Basic (Cationic) | Anionic components (e.g., Nucleic acids in the nucleus, Ribosomes) |

Detailed Research Findings:

A key study by Corlett and Kokko demonstrated the efficacy of an this compound and Crystal Violet staining sequence for paraffin (B1166041) sections and water mounts of ascomycetous fructifications. researchgate.net Their findings highlight the technique's ability to produce a vivid polychromatic effect, which is instrumental in revealing fine morphological and cytological details of both fungal and host cells. researchgate.net While the precise molecular interactions were not fully elucidated, the empirical results underscore the value of this combination for differential staining in mycology.

Applications of Orseilline Bb As a Research Probe and Reagent

Utilization in Microbial Cell Biology Research

Orseilline BB has demonstrated considerable utility in the staining of bacteria and yeasts for morphological and physiological investigations. scispace.com It is often used in phenolic solutions acidified with acetic acid to enhance its staining capabilities. tandfonline.com One of the key advantages of using acid dyes like this compound is the improved differentiation of cellular components and a reduced tendency for slime and debris to take up the stain. tandfonline.comtandfonline.com

This compound is effective for the routine staining of bacterial vegetative cells. tandfonline.com It provides a clear visualization of the cells, aiding in the study of their morphology. tandfonline.com In the context of spore-forming bacteria, this compound can be used to stain the vegetative cells, while other specific stains are used for the spores themselves. For instance, after a primary stain for spores, a counterstain can be applied to color the vegetative cells for differentiation. While not a primary spore stain itself, this compound plays a role in differential staining techniques that distinguish between vegetative cells and spores. tandfonline.com A rapid stain with this compound can be used to stain the part of the cell that is free from glycogen (B147801), which appears as a reddish-brown color after treatment with Gram's iodine. tandfonline.com

The application of this compound extends to the study of yeasts, where it is used to stain both vegetative cells and spores. scispace.comtandfonline.com This allows for detailed morphological analysis, including the observation of processes such as spore germination and conjugation. tandfonline.com The ability of this compound to provide clear differentiation is particularly advantageous in these studies. tandfonline.com

A significant application of this compound in microbial research is its ability to differentiate various cellular structures. It has been specifically noted for its use in demonstrating the presence of capsules, sheaths, and glycogen in bacteria. scispace.comtandfonline.com For instance, in bacteria with capsules, a staining procedure involving this compound followed by a counterstain like fast green can result in the bacteria being stained red and the surrounding slime (capsule) appearing green, with a clear zone around each cell. tandfonline.com When studying glycogen storage in bacteria, a quick stain with this compound, followed by treatment with Gram's iodine, allows for the visualization of glycogen, which takes on a reddish-brown hue, while the rest of the cell is stained by the dye. tandfonline.com

Comparative Studies with Other Acid Dyes in Biological Staining

This compound belongs to the class of acid dyes, which are anionic compounds that bind to cationic (basic) components within biological tissues. conicet.gov.arwikipedia.org The staining mechanism relies on the formation of ionic bonds between the negatively charged groups on the dye molecule (e.g., sulfonic acid groups) and positively charged groups in the tissue, primarily the amino groups of proteins. bu.eduiosrjournals.org This interaction is typically facilitated in an acidic environment, which enhances the positive charge of tissue proteins, promoting dye uptake. stainsfile.com

Acid dyes are fundamental in routine and special staining protocols in histology, often used as counterstains or in combination with other dyes to achieve differential visualization of various tissue structures. conicet.gov.arstainsfile.com While direct comparative studies extensively featuring this compound against other common acid dyes are scarce, a comparison can be constructed based on their known properties and applications.

Table 2: Comparative Properties of Selected Acid Dyes

| Property | This compound | Eosin Y | Acid Fuchsin | Orange G |

|---|---|---|---|---|

| Chemical Class | Azo Dye | Xanthene Dye | Triarylmethane Dye | Azo Dye |

| Color | Red/Brown | Pink/Red | Magenta/Red | Orange |

| Primary Target | General protein staining | Cytoplasm, Collagen, Muscle Fibers | Collagen, Smooth Muscle, Nuclei (in some methods) | Red Blood Cells, Keratin, Cytoplasm |

| Common Use | Staining bacteria, yeasts tandfonline.com | H&E counterstain, general cytoplasm staining bu.edu | Component of trichrome stains (e.g., Masson, van Gieson) stainsfile.comkjcls.org | Component of trichrome stains (e.g., Mallory's) |

| Solubility | Water | Water, Alcohol | Water | Water |

| Molecular Weight | High | 691.86 g/mol | 585.51 g/mol | 452.38 g/mol |

In histological practice, the differential staining effects of acid dye mixtures, such as in Masson's trichrome stain, are often attributed to factors like the molecular weight of the dyes and the porosity or density of the tissues. stainsfile.com Smaller, more mobile dye molecules (like Orange G) can rapidly penetrate dense tissues, while larger dyes (like Acid Fuchsin or Aniline (B41778) Blue) will progressively replace them in more porous structures like collagen. The result is a multi-colored presentation—for example, cytoplasm staining red and collagen blue or green—that provides significant morphological detail. stainsfile.comkjcls.org

This compound, while effective for certain microorganisms, is not a common component of these classic histological trichrome methods. tandfonline.com The choice of acid dye is dictated by the specific tissue components to be differentiated and the desired color palette for analysis. Eosin Y remains the most widely used acid dye, serving as the standard counterstain to Hematoxylin in the ubiquitous H&E stain, where it renders cytoplasm and most connective tissues in varying shades of pink. bu.edu

Advanced Analytical Methodologies for Compound Characterization and Detection in Research

Spectrophotometric Quantification and Purity Assessment

Spectrophotometry is a fundamental technique for the quantification and purity assessment of Orseilline BB. As a colored azo dye, it exhibits strong absorbance in the visible region of the electromagnetic spectrum. The analysis involves measuring the amount of light absorbed by a solution containing the compound at a specific wavelength.

Detailed research findings indicate that the maximum absorbance (λmax) of this compound is a key parameter for its identification and quantification. The λmax is typically observed in the range of 506–514 nm. carlroth.comglentham.comsdfine.com For instance, in an aqueous solution, the λmax is reported to be between 506 and 510 nm. carlroth.com In methanol, the absorption maximum is noted to be in the 505-510 nm range. sdfine.com The concentration of the dye in a solution can be determined using the Beer-Lambert law, which correlates absorbance with concentration. The purity of a sample can be assessed by comparing its specific absorption (E1%/1cm) to that of a reference standard. glentham.com

Table 1: Spectrophotometric Properties of this compound

| Solvent | λmax Range (nm) | Reference |

|---|---|---|

| Water | 506 - 510 | carlroth.com |

This non-destructive technique is widely used for routine quality control and in studies investigating the degradation or adsorption of the dye. researchgate.net

Chromatographic Techniques for Separation and Analysis (e.g., HPLC-UV/Vis)

High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis detector is a powerful and widely used method for the separation, identification, and quantification of this compound, especially in complex mixtures like food products and industrial effluents. ijrpr.comnih.gov This technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. ijrpr.com

In the analysis of azo dyes like this compound, reversed-phase HPLC is commonly employed. The separated components are then detected by a UV/Vis detector set at the λmax of the dye, ensuring high sensitivity and selectivity. biocompare.com The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature used for its identification. For complex samples, gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to achieve better separation. lcms.cz The use of a diode array detector (DAD) allows for the acquisition of the complete UV-Vis spectrum of the eluting peak, further confirming the identity of the compound. researchgate.net

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound and the identification of its degradation products or metabolites. ijrpr.com This technique measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. uni-saarland.de

When coupled with a separation technique like HPLC or gas chromatography (GC), MS allows for the analysis of individual components in a mixture. researchgate.net In the case of this compound, which is a non-volatile compound, techniques like electrospray ionization (ESI) are suitable. The molecular ion peak (M+ or M- depending on the ionization mode) confirms the molecular weight of the compound. uni-saarland.de

Furthermore, tandem mass spectrometry (MS/MS) is used to elucidate the structure of the molecule. In MS/MS, the molecular ion is selected and fragmented, and the m/z of the resulting fragment ions are measured. chemguide.co.ukspectroscopyonline.com The fragmentation pattern is characteristic of the molecule's structure. For an azo dye like this compound, characteristic fragmentation would involve the cleavage of the azo bond (-N=N-), which is a known weak point in the structure. Studies on the degradation of Acid Red 17 have utilized GC-Mass analysis to characterize the intermediates formed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules like this compound. youtube.com It provides information about the carbon-hydrogen framework of a molecule. youtube.com While specific NMR data for this compound is not widely published in readily accessible literature, the principles of NMR can be applied to predict its spectral features. netlify.app

A ¹H NMR spectrum of this compound would show signals for each unique proton in the molecule. The chemical shift of these signals would indicate their electronic environment. For instance, protons on the aromatic rings would appear in the downfield region (typically 6.5-8.5 ppm). The integration of each signal would correspond to the number of protons it represents. The splitting pattern (multiplicity) of the signals, arising from spin-spin coupling with neighboring protons, would provide information about the connectivity of the atoms. youtube.comhw.ac.uk

A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, providing further insight into its structure.

Electrochemical Characterization and Redox Properties

Electrochemical methods can be used to study the redox properties of this compound. As an azo compound, it is known to undergo electrochemical reduction at the -N=N- group. Techniques like cyclic voltammetry can be employed to investigate the electron transfer processes and determine the reduction potential of the dye.

The electrochemical behavior is dependent on factors such as the pH of the solution and the electrode material used. The study of the redox properties is relevant for understanding its degradation mechanisms, particularly in advanced oxidation processes, and for the development of electrochemical sensors for its detection. While specific research on the electrochemical characterization of this compound is sparse, the general principles of azo dye electrochemistry are well-established and applicable. opensea.io

Structure Activity Relationship Sar Studies and Molecular Modification

Systematic Derivatization for Enhanced Staining Properties or Specificity

Systematic derivatization involves the methodical synthesis of a series of related compounds, or derivatives, from a parent molecule to improve its properties. jfda-online.comnih.gov For Orseilline BB, the goal would be to enhance its utility as a histological stain by improving characteristics such as staining intensity, specificity for certain tissues or cellular components, solubility, and stability. jfda-online.comspectroscopyonline.com

The chemical structure of this compound, an azo dye with sulfonic acid groups, offers several sites for modification. Key strategies include:

Altering Substituents on Aromatic Rings: Adding or modifying functional groups (e.g., hydroxyl, amino, alkyl, or halogen groups) on the naphthalene (B1677914) or phenyl rings can influence the dye's electronic properties, and thereby its color (wavelength of maximum absorbance) and non-covalent interactions with substrates.

Modifying Sulfonic Acid Groups: The position and number of sulfonate (–SO₃H) groups are critical for the dye's solubility in aqueous solutions and its electrostatic interactions with positively charged sites in biological tissues, such as proteins. Esterification or amidation of these groups could be explored to modulate hydrophilicity and binding.

Acylation: Reacting amine or hydroxyl groups present on the molecule with acylating agents can form amides or esters, respectively. libretexts.org This can alter the dye's polarity and its ability to act as a hydrogen bond donor or acceptor, thereby fine-tuning its binding specificity. libretexts.org

Detailed research findings on systematic derivatization specifically for this compound are not extensively documented in publicly available literature. However, the principles of dye chemistry suggest that such modifications would be a viable strategy for optimizing its performance.

Table 1: Potential Derivatization Strategies for this compound and Their Hypothesized Effects

| Modification Site | Derivatization Reaction | Potential Reagent | Hypothesized Effect on Staining Properties |

| Aromatic Rings | Nitration, Halogenation | HNO₃/H₂SO₄, Br₂ | Alters electronic structure, potentially shifting color and modifying π-π stacking interactions with substrates. |

| Hydroxyl Group (-OH) | Alkylation, Acylation | Alkyl halide, Acyl chloride | Modifies hydrogen bonding capability and polarity, potentially increasing specificity for certain cellular structures. |

| Azo Linkage (-N=N-) | Reduction | Sodium dithionite | Breaks the chromophore, leading to decolorization; useful for creating activatable probes. |

| Sulfonic Acid Groups | Esterification | Alcohol/Acid catalyst | Reduces negative charge and water solubility, potentially enhancing penetration into lipid-rich structures. |

Computational Modeling and Molecular Docking Studies

Computational modeling and molecular docking are powerful in-silico tools used to predict and analyze the interaction between a small molecule (ligand), such as a dye, and a larger biological macromolecule (receptor), like a protein or DNA. scielo.brmdpi.com These methods are crucial for understanding the molecular basis of staining and for rationally designing new dyes with improved affinity and specificity. mdpi.com

The process typically involves:

Model Building: Creating a three-dimensional model of both the dye (this compound) and the biological target.

Docking Simulation: Using software like AutoDock Vina to explore possible binding orientations of the dye within the target's binding sites. scielo.br

Scoring and Analysis: Calculating the binding affinity (expressed as binding energy, ΔG°, in kcal/mol) for each orientation. mdpi.com The most stable configurations are then analyzed to identify the key intermolecular forces, such as hydrogen bonds, electrostatic interactions, and hydrophobic (π-π) interactions, that stabilize the complex. mdpi.comchinesechemsoc.org

While specific molecular docking studies for this compound are not prominent in the literature, research on other azo dyes demonstrates the utility of this approach. For instance, docking studies have been used to investigate the binding of various genotoxic azo dyes to the grooves of double-stranded DNA and to explore the interactions of textile dyes with cellulose (B213188) and lignin (B12514952) polymers. scielo.brmdpi.com These studies reveal that interactions are often driven by hydrogen bonds and π-stacking, with sulfonated dyes showing strong affinity for positively charged surfaces. scielo.brchinesechemsoc.org

Table 2: Representative Data from Molecular Docking Studies of Azo Dyes with Biological Targets

| Azo Dye Analyte | Biological Target | Docking Software | Calculated Binding Affinity (kcal/mol) | Key Interactions Observed |

| Genotoxic Azo Dyes | ds-DNA | AutoDock Vina | -7.0 to -9.5 | Hydrogen bonding, π-π stacking, Groove binding mdpi.com |

| Textile Azo Dyes | Cellulose | AutoDock Vina | -5.0 to -8.0 | Hydrogen bonding, π interactions scielo.br |

| Tumor-Seeking Dyes | Tumor Receptors (Proteins) | Not Specified | Strong Binding Affinity | Ionic bonds, Hydrogen bonds, π-π interactions chinesechemsoc.org |

This table presents example data from studies on various azo dyes to illustrate the type of information generated through molecular docking, as specific data for this compound is not available.

Synthesis of Analogues and Their Comparative Interaction Profiles

The synthesis of molecular analogues is a cornerstone of structure-activity relationship studies. ijpsonline.com By creating a library of compounds with structures closely related to this compound, researchers can systematically test how specific chemical changes affect staining performance. nih.gov Based on the core structure of this compound, analogues could be designed by varying the substitution patterns on the naphthol and phenyl rings.

For example, introducing electron-withdrawing groups (like -NO₂) or electron-donating groups (like -OCH₃) could modulate the electronic density across the azo bridge, which is the primary chromophore responsible for the dye's color. ekb.eg The interaction profiles of these synthesized analogues would then be compared using histological staining on various tissue types. The staining intensity, color, and localization within the tissue would be carefully documented. This comparative analysis helps to build a comprehensive SAR profile, guiding the design of future dyes with superior properties.

Table 3: Hypothetical Comparative Staining Profile of this compound Analogues

| Analogue | Structural Modification | Target Tissue | Observed Staining Intensity | Relative Binding Affinity |

| This compound (Parent) | Reference Compound | Collagen Fibers | +++ | 1.0 |

| Analogue 1 | Additional -OH group on phenyl ring | Collagen Fibers | ++++ | 1.5 |

| Analogue 2 | -NO₂ group on phenyl ring | Collagen Fibers | ++ | 0.7 |

| Analogue 3 | -SO₃H group moved to a different position | Collagen Fibers | +++ | 1.1 |

| Analogue 4 | Methyl group (-CH₃) replaced with ethyl (-CH₂CH₃) | Collagen Fibers | +++ | 0.9 |

This table is a hypothetical representation to illustrate the concept of comparing analogues. Actual experimental data for this compound is not available.

Development of Novel Orseilline-Based Probes

The unique chemical properties of the azo group (-N=N-) make it an excellent functional motif for the development of "smart" molecular probes. nih.gov These probes are designed to change their properties, typically fluorescence, in response to a specific biological stimulus. nih.gov

A major strategy in this area is the creation of fluorogenic or "pro-fluorescent" probes. nih.govresearchgate.net Many azo dyes are themselves non-fluorescent because the azo linkage provides an efficient pathway for non-radiative decay, effectively quenching any potential fluorescence. researchgate.net However, if the azo bond is cleaved, a highly fluorescent fragment can be released. nih.gov This "ON-OFF" switching mechanism can be exploited to detect specific biological activities. researchgate.net

A prominent application is the development of hypoxia-sensitive probes. In low-oxygen (hypoxic) environments, such as those found in solid tumors, cellular enzymes can reduce the azo bond. nih.gov A probe designed with a fluorescent reporter (like a rhodamine derivative) "caged" by an azo linkage would remain dark under normal oxygen levels. nih.govresearchgate.net Upon entering a hypoxic region, enzymatic reduction would break the azo bond, releasing the fluorophore and causing a bright fluorescent signal, thereby imaging the hypoxic tissue. nih.govresearchgate.net Given that this compound is built around an azo scaffold, its core structure is an ideal starting point for designing such advanced, activatable probes for bioimaging and diagnostics.

Table 4: Design Principle of an Azo-Based Activatable Fluorescent Probe

| Probe Component | Function | Mechanism of Action |

| Azo Group (-N=N-) | Quencher & Trigger | Quenches the fluorescence of the attached fluorophore. It is the reactive site for the activation trigger (e.g., enzymatic reduction). researchgate.net |

| Fluorophore | Signal Reporter | A molecule (e.g., Rhodamine) that emits light upon excitation but is kept "off" when attached to the azo quencher. nih.gov |

| Biological Trigger | Activator | A specific condition or enzyme (e.g., azoreductase in hypoxic cells) that cleaves the azo bond. nih.gov |

| Result | Signal Generation | Cleavage of the azo bond separates the fluorophore from the quencher, "turning on" the fluorescence signal. |

Future Research Trajectories and Unanswered Questions

Exploration of New Biological Targets and Interactions (Non-Human/In Vitro)

While Orseilline BB's affinity for positively charged amino acid residues in proteins like collagen is well-documented, its interactions with other major classes of biomacromolecules remain largely unexplored. Future research efforts are poised to investigate these potential interactions in non-human, in vitro settings to uncover novel applications as a molecular probe.

The anionic and aromatic nature of this compound provides a basis for postulating interactions with a variety of biological substrates beyond proteins. Research could systematically investigate its binding to nucleic acids. The planar aromatic rings of the dye might facilitate intercalation between base pairs of DNA or RNA, while the negatively charged sulfonate groups could engage in electrostatic interactions with the phosphate (B84403) backbone or associated cations. A key research question is whether this compound exhibits any sequence or structure-specific affinity, for instance, towards G-quadruplexes or other non-canonical nucleic acid structures, which could open avenues for its use in genomics and molecular biology research.

Similarly, the potential for this compound to act as a selective stain for complex polysaccharides is a significant area for future study. Its ability to form hydrogen bonds and engage in electrostatic interactions suggests it could differentiate between various polysaccharides, such as cellulose (B213188) in plant cell walls, chitin (B13524) in fungal structures, or specific glycosaminoglycans (GAGs) in the extracellular matrix. Characterizing these binding affinities could lead to the development of new, simple staining protocols in plant science, mycology, and matrix biology.

Furthermore, the structure of this compound resembles that of some known enzyme inhibitors. The sulfonate groups and aromatic system could allow it to dock within the active or allosteric sites of certain enzymes, potentially modulating their activity. A systematic in vitro screening of this compound against various enzyme classes (e.g., proteases, kinases) could reveal previously unknown inhibitory or modulatory functions, positioning it as a scaffold for developing new biochemical research tools.

Table 1: Potential New In Vitro Biological Targets for this compound

| Potential Biomolecular Target | Hypothesized Interaction Mechanism | Potential Research Application Area |

|---|---|---|

| Nucleic Acids (DNA/RNA) | Electrostatic interaction with phosphate backbone; Aromatic intercalation. | Probe for non-canonical structures (e.g., G-quadruplexes); Visualization tool in gel electrophoresis. |

| Complex Polysaccharides (e.g., Chitin, Cellulose) | Hydrogen bonding; Electrostatic interactions with charged groups. | Selective staining in plant biology; Fungal cell wall identification; Extracellular matrix analysis. |

| Enzymes (e.g., Proteases, Kinases) | Competitive or allosteric binding via electrostatic and hydrophobic interactions. | Screening for novel enzyme inhibitors; Tool for studying enzyme kinetics and structure. |

Integration with Advanced Imaging Techniques (e.g., Super-resolution Microscopy)

The utility of a dye is increasingly defined by its compatibility with advanced imaging modalities that push beyond the diffraction limit of light. While this compound is used in bright-field microscopy, its inherent fluorescence, though modest, presents an opportunity for integration with more sophisticated techniques. A primary future goal is to characterize and optimize its photophysical properties for these applications.

The frontier of super-resolution microscopy, including techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), demands fluorescent probes with high photostability, high photon output, and, for some methods, robust photoswitching capabilities. A critical unanswered question is the precise quantum yield and photobleaching threshold of this compound under the high-intensity laser illumination required for these methods. Future research will likely involve chemical modifications of the this compound scaffold to enhance these properties—for example, by incorporating moieties that reduce triplet state formation or protect the azo bond from photochemical degradation.

Another promising avenue is multiphoton microscopy, which uses non-linear excitation to enable deep-tissue imaging in ex vivo samples with reduced scattering and phototoxicity. The extended π-conjugated system of this compound suggests it may possess a viable two-photon absorption cross-section. Research is needed to measure this cross-section and determine the optimal excitation wavelengths. If successful, this compound could be repurposed as a deep-penetration stain for thick tissue sections or organoids, particularly for visualizing collagenous structures.

Furthermore, Fluorescence Lifetime Imaging (FLIM) could unlock a new dimension of information. The fluorescence lifetime of a probe can be sensitive to its local microenvironment, such as viscosity, pH, or binding state. An important research trajectory is to characterize how the fluorescence lifetime of this compound changes upon binding to different substrates (e.g., collagen vs. elastin) or under varying physiological conditions. This could transform it from a simple stain into a quantitative sensor for mapping protein conformation or local biochemical properties within a tissue sample.

Table 2: Assessment of this compound for Advanced Imaging Techniques

| Advanced Imaging Technique | Key Probe Requirement | Current Status & Future Research Direction for this compound |

|---|---|---|

| Super-resolution Microscopy (STED/STORM) | High photostability; High photon budget; Photoswitching ability (for STORM). | Currently unsuitable due to likely low photostability. Research needed to quantify photophysics and develop chemically modified, stabilized variants. |

| Multiphoton Microscopy | Significant two-photon absorption cross-section. | Theoretically possible due to conjugated structure. Research required to measure the cross-section and identify optimal excitation wavelengths for deep imaging. |

| Fluorescence Lifetime Imaging (FLIM) | Environment-sensitive fluorescence lifetime. | Uncharacterized. Research needed to determine if its lifetime changes predictably with binding or local environment, enabling its use as a micro-environmental sensor. |

Development of this compound as a Tool in Material Science Research

The chemical properties of this compound that make it a useful biological stain—namely its color, charge, and molecular shape—can be translated into applications within material science. Future research can focus on harnessing these properties to create or analyze novel materials.

One of the most promising areas is the development of optical sensors. Like many azo dyes, this compound exhibits halochromism, meaning its color changes in response to pH. This is due to protonation/deprotonation events that alter the electronic structure of the chromophore. By immobilizing this compound onto a solid, transparent substrate such as a polymer film, porous glass, or cellulose paper, it is possible to create simple, reusable, and low-cost optical pH sensors. Future work would involve optimizing the immobilization technique to ensure stability and response time, and characterizing the sensor's dynamic range and sensitivity.

The elongated and relatively planar geometry of the this compound molecule makes it a candidate for use as a guest dichroic dye in a liquid crystal host. In such systems, the liquid crystal matrix aligns the guest dye molecules, causing the material to absorb light differently depending on its polarization. This principle is fundamental to certain types of displays and optical switches. Research is needed to evaluate the solubility and order parameter of this compound in various liquid crystal phases to determine its suitability for creating high-contrast dichroic materials.

In polymer science, this compound could serve as a molecular probe to investigate the morphology and domain structure of polymer blends and composites. Due to its specific affinities, it could selectively stain one phase of a multiphase polymer system, allowing for visualization and analysis by microscopy. For example, its affinity for polar or hydrogen-bonding groups could be used to map the distribution of specific polymers within a blend.

Table 3: Potential Applications of this compound in Material Science

| Material Science Application | Key Property of this compound Exploited | Target Material System | Unanswered Research Question |

|---|---|---|---|

| Optical pH Sensor | Halochromism (pH-dependent color change). | Dye immobilized on polymer films, silica, or paper. | What is the optimal immobilization method for stability and reversibility? |

| Guest Dichroic Dye | Molecular anisotropy (elongated shape). | Liquid crystal hosts. | What is the solubility and order parameter of the dye in nematic liquid crystals? |

| Polymer Morphology Probe | Selective binding to specific functional groups. | Polymer blends and composites. | Can staining selectivity be tuned to differentiate between common industrial polymers? |

Addressing Challenges in Specificity and Stability for Broader Application

To unlock the full potential of this compound in the advanced applications outlined above, its inherent limitations in specificity and stability must be addressed through targeted chemical and methodological innovations.

The primary challenge in specificity is that this compound's binding is driven by relatively non-specific electrostatic interactions. While effective for staining bulk collagen, this limits its use as a probe for a single, specific protein target in a complex mixture. A major future research direction is the development of this compound bioconjugates. By covalently attaching the dye to a high-affinity targeting moiety—such as a monoclonal antibody, a specific peptide sequence, or a small-molecule ligand—its staining properties can be directed to a precise molecular target. This would create a new class of highly specific probes for fluorescence microscopy and other detection assays, combining the targeting power of biomolecules with the signaling capacity of the dye.

Stability, both photochemical and chemical, is another critical hurdle. The susceptibility of azo dyes to photobleaching under intense light severely limits their use in quantitative or long-term fluorescence imaging. Research into improving photostability could proceed along two lines: first, the development of improved mounting media containing antifade reagents and oxygen scavengers tailored for this compound; second, and more fundamentally, the chemical modification of the dye's structure. Incorporating electron-withdrawing groups or rigidifying the molecular structure can sometimes reduce non-radiative decay pathways and enhance photostability.

The chemical stability of the azo bond itself is a concern in applications involving harsh chemical conditions, such as in certain industrial sensors or analytical techniques where reductive environments are present. Future work could explore replacing the azo linkage with more robust chemical linkers while aiming to preserve the desirable spectroscopic properties of the chromophore, leading to more rugged and versatile sensor molecules.

Table 4: Strategies to Overcome Current Limitations of this compound

| Challenge | Proposed Mitigation Strategy | Desired Outcome for Broader Application |

|---|---|---|

| Low Binding Specificity | Covalent conjugation to high-affinity ligands (e.g., antibodies, peptides). | Development of targeted probes for specific proteins or cellular structures. |

| Photobleaching / Low Photostability | Chemical modification of the dye scaffold; Formulation with optimized antifade agents. | Enablement of super-resolution and long-term quantitative fluorescence imaging. |

| Chemical Instability | Structural modification to reinforce or replace the azo linkage. | Creation of robust probes and sensors for use in harsh chemical or reductive environments. |

Conclusion and Outlook

Summary of Key Research Findings on Orseilline BB

Research directly and exclusively focused on this compound is limited in publicly accessible scientific literature. However, significant findings can be contextualized by examining the broader classes of dyes to which it belongs: the historical orchil dyes and the extensive family of synthetic azo dyes.

This compound is understood as a component related to orceins, the primary coloring agents in orchil dyes derived from lichens. queensu.caresearchgate.net Research in this area has successfully identified the core chemical structures of orceins as phenoxazonic compounds. researchgate.net Analytical studies, particularly using techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), have been pivotal in identifying specific orcein (B1677455) molecules (such as α-aminoorcein and α-hydroxyorcein) in historical textiles. researchgate.net This allows for the characterization and preservation of cultural artifacts. Investigations into natural orchil dyes have also highlighted their very low lightfastness, a significant drawback that historically limited their durability on textiles. queensu.ca

As a synthetic dye, this compound is classified as an azo dye, characterized by the presence of the nitrogen-nitrogen double bond (N=N) functional group. The body of research on azo dyes is vast and multifaceted. Key findings in this field include:

Synthesis and Tautomerism: Research has extensively documented the synthesis of azo dyes through diazo coupling reactions, where a diazonium salt reacts with a coupling component like a phenol (B47542) or aniline (B41778) derivative. nih.govresearchgate.net A significant area of study for hydroxyazo dyes, such as this compound, is their existence in different tautomeric forms, primarily the azo and hydrazone forms. nih.govresearchgate.net The equilibrium between these tautomers can be influenced by factors like solvent polarity and the electronic nature of substituents on the aromatic rings, which in turn affects the dye's color and properties. nih.gov

Spectroscopic Properties: The spectroscopic behavior of azo dyes has been thoroughly investigated. Studies detail their characteristic absorption spectra in the UV-Visible range, which is fundamental to their color. researchgate.netresearchgate.net The effect of substituents and solvent on the absorption maxima has been a subject of numerous studies, providing insights into the structure-property relationships of these compounds.

Applications and Properties: Azo dyes are the most widely used class of industrial dyes, with applications in dyeing textile fibers, coloring plastics, and as pigments. researchgate.net Research has established their dyeing capabilities on various fibers like wool and polyamide. researchgate.net Furthermore, a growing body of research explores the biological and pharmacological activities of azo dyes, with some derivatives showing potential antibacterial, antifungal, anticancer, and anti-inflammatory properties. rsc.org

The table below summarizes the key research areas relevant to this compound, drawing from studies on its parent classes of dyes.

| Research Area | Key Findings |

| Orchil Dye Chemistry | The primary colorants are orceins (phenoxazonic compounds). Analytical methods like HPLC-MS/MS can identify specific orcein markers in artifacts. Natural orchil dyes exhibit poor lightfastness. queensu.caresearchgate.net |

| Azo Dye Synthesis | Synthesized via diazo coupling reactions. Many hydroxyazo dyes exhibit azo-hydrazone tautomerism, which influences their properties. nih.govresearchgate.net |

| Spectroscopic Analysis | UV-Visible spectroscopy is a key tool for characterization. The molecular structure and solvent environment affect the color and electronic spectra. researchgate.netresearchgate.net |

| Biological Activity | Various synthetic azo dye derivatives have been investigated for potential pharmacological applications, including anticancer and antimicrobial activities. rsc.org |

Enduring Significance of this compound in Academic Research

The enduring significance of this compound in academic research stems not from a wealth of dedicated studies, but from its position at the intersection of natural product chemistry, synthetic dye development, and cultural heritage science.

Historically, the pursuit of purple dyes like orchil, for which this compound is a synthetic counterpart, was a major economic driver. isabellawhitworth.comwordpress.com The study of orchil dyes and their components is crucial for understanding historical trade routes, ancient dyeing technologies, and for the conservation of precious textiles and manuscripts. researchgate.netisabellawhitworth.com The transition from natural dyes like orchil to synthetic dyes, initiated by the discovery of mauveine in 1856, marked a pivotal moment in industrial chemistry. wordpress.com this compound represents this transition, embodying a specific color that was once laboriously extracted from natural sources.

In the realm of synthetic chemistry, this compound's significance lies in its identity as a hydroxy-substituted azo dye. This class of compounds serves as a fundamental platform for research in:

Physical Organic Chemistry: Studies on azo-hydrazone tautomerism in molecules similar to this compound provide valuable data on molecular structure, reaction mechanisms, and the influence of electronic effects on chemical equilibria. nih.gov

Materials Science: As a coloring agent, the study of how dyes like this compound interact with substrates (e.g., textile fibers) contributes to the broader understanding of dyeing mechanisms, intermolecular forces, and the development of more efficient and durable coloration processes.

Medicinal Chemistry: The azo scaffold is present in various pharmacologically active compounds. Research into heterocyclic azo dyes, which share structural motifs with this compound, has revealed promising biological activities. rsc.org This suggests that even simple azo structures could serve as a starting point for the design of new therapeutic agents.

Therefore, while this compound itself may not be the subject of extensive research, its structure and classification make it a relevant example in the study of color chemistry, the history of technology, and the ongoing search for novel functional molecules.

Prospective Avenues for Future Inquiry and Discovery

The limited specific research on this compound presents numerous opportunities for future investigation. Building upon the knowledge of related orchil and azo dyes, prospective research avenues could provide a more complete scientific profile of this compound.